molecular formula C15H26O2 B019835 2H-Pyran, 2-(9-decynyloxy)tetrahydro- CAS No. 19754-58-6

2H-Pyran, 2-(9-decynyloxy)tetrahydro-

Cat. No.: B019835
CAS No.: 19754-58-6
M. Wt: 238.37 g/mol
InChI Key: OAZCKVPRWOHUOE-UHFFFAOYSA-N
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Description

“2H-Pyran, 2-(9-decynyloxy)tetrahydro-” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as Propargyl alcohol tetrahydropyranyl ether, Propargyl 2-tetrahydropyranyl ether, and 1-(2’-Tetrahydropyranyloxy)-2-propyne .


Synthesis Analysis

The synthesis of “2H-Pyran, 2-(9-decynyloxy)tetrahydro-” involves the reaction of the anion formed by metalation at the acetylenic carbon with a variety of electrophiles . It has been used in the preparation of 1,3-dienyl acetal .


Molecular Structure Analysis

The molecular weight of “2H-Pyran, 2-(9-decynyloxy)tetrahydro-” is 140.1797 . The IUPAC Standard InChI is InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2 .

Safety and Hazards

“2H-Pyran, 2-(9-decynyloxy)tetrahydro-” is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Properties

IUPAC Name

2-dec-9-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h1,15H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZCKVPRWOHUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448117
Record name 2H-Pyran, 2-(9-decynyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19754-58-6
Record name 2H-Pyran, 2-(9-decynyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flame-dried round-bottomed flask was added 9-decyn-1-ol (1 equiv, 32.4 mmol, 5.00 g), dihydropyran (1.5 equiv, 48.6 mmol, 4.09 g, 4.5 mL), CH2Cl2 (50 mL), and PPTS (0.1 equiv, 3.24 mmol, 800 mg). The reaction was stirred for 16 h at rt and quenched with sat. aq. NaHCO3 (40 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×20 mL). The combined organic layers were washed with H2O (30 mL), dried with Na2SO4, concentrated in vacuo, and purified by flash column chromatography (5% EtOAc/Hex) to afford 9-Decyn-1-ol tetrahydropyranyl ether (7.55 g, 31.7 mmol, 98%). TLC Rf=0.30 (5% EtOAc/Hex); 1HNMR (600 MHz): δ 4.55-4.62 (1H), 3.83-3.91 (m, 1H), 3.70-3.78 (m, 1H), 3.48-3.55 (m, 1H), 3.36-3.43 (m, 1H), 2.19 (td, 2H, J1=7.1 Hz, J2=2.6 Hz), 1.95 (t, 1H, J=2.6), 1.80-1.89 (1H), 1.69-1.76 (1H), 1.50-1.63 (8H), 1.28-1.44 (8H); 13CNMR (150 MHz): δ 98.8, 84.7, 68.1, 67.6, 62.3, 30.8, 29.7, 29.3, 29.0, 28.7, 28.5, 26.2, 25.5, 19.7, 18.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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